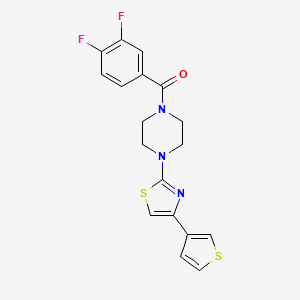![molecular formula C21H16F3N3O3 B2587647 1-プロピル-3-{3-[4-(トリフルオロメトキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}-1,4-ジヒドロキノリン-4-オン CAS No. 1326832-91-0](/img/structure/B2587647.png)
1-プロピル-3-{3-[4-(トリフルオロメトキシ)フェニル]-1,2,4-オキサジアゾール-5-イル}-1,4-ジヒドロキノリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a quinolinone core, an oxadiazole ring, and a trifluoromethoxyphenyl group, which contribute to its distinct chemical properties.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s pharmacological potential is being explored, particularly in the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for use in materials science and the development of advanced materials.
作用機序
Target of Action
Similar compounds with a trifluoromethoxyphenyl group have been reported to interact with various targets, such as soluble epoxide hydrolase (seh) .
Mode of Action
It is known that similar compounds can act as inhibitors of their target enzymes . For instance, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a compound with a similar trifluoromethoxyphenyl group, acts as an inhibitor of sEH .
Biochemical Pathways
For example, TPPU, an sEH inhibitor, has been shown to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis, and inflammation .
Pharmacokinetics
Tppu, a similar compound, has been reported to have favorable pharmacokinetic attributes in cynomolgus monkeys .
Result of Action
Tppu, a similar compound, has been shown to reduce infarct volume, protect the blood-brain barrier and brain against ischemic injury in rats .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The trifluoromethoxyphenyl group, for instance, is known to participate in Suzuki–Miyaura coupling reactions .
Cellular Effects
Compounds with similar structures have been shown to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration .
Molecular Mechanism
It is known that the trifluoromethoxyphenyl group can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It has been shown that similar compounds can be metabolized via oxidation and amide hydrolysis without apparent breakdown of the urea .
Dosage Effects in Animal Models
Similar compounds have been shown to have protective effects against hypertension, neuropathic pain, and neurodegeneration in various animal disease models .
Metabolic Pathways
It has been shown that similar compounds can be metabolized via oxidation and amide hydrolysis .
準備方法
The synthesis of 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trifluoromethoxyphenyl group: This step often involves the use of trifluoromethoxybenzene derivatives in a coupling reaction.
Construction of the quinolinone core: This can be synthesized through various methods, including the Pfitzinger reaction or other cyclization techniques.
Final assembly: The final step involves coupling the previously synthesized fragments under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
4-(trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group and may exhibit similar chemical reactivity and biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring may have comparable properties and applications.
Quinolinone derivatives: These compounds share the quinolinone core and may be used in similar research and industrial applications.
The uniqueness of 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-propyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-2-11-27-12-16(18(28)15-5-3-4-6-17(15)27)20-25-19(26-30-20)13-7-9-14(10-8-13)29-21(22,23)24/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVTWHXVCCECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)


![N-(2,4-DIMETHYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2587578.png)

![1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)


![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)
